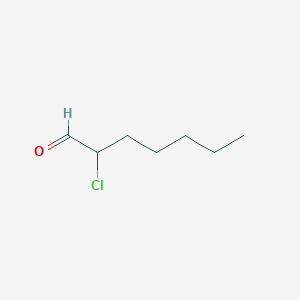
4-(2,3-dihydrobenzofuran-5-yl)butanoic Acid
Descripción general
Descripción
4-(2,3-Dihydrobenzofuran-5-yl)butanoic Acid: is an organic compound with the molecular formula C12H14O3 It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of o-hydroxyacetophenones under basic conditions to form the benzofuran ring, followed by further functionalization to introduce the butanoic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reactions: often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(2,3-dihydrobenzofuran-5-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: pharmacophore in drug design. Its benzofuran core is known for its biological activity, making it a candidate for the development of new therapeutic agents .
Industry: Industrially, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical modifications makes it versatile for different applications .
Mecanismo De Acción
The mechanism of action of 4-(2,3-dihydrobenzofuran-5-yl)butanoic acid involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors , modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparación Con Compuestos Similares
Benzofuran: The parent compound, which lacks the butanoic acid side chain.
2,3-Dihydrobenzofuran: A simpler derivative with only the dihydrobenzofuran ring.
5-Benzofuranbutanoic acid: Another derivative with different substitution patterns.
Uniqueness: 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the benzofuran core with the butanoic acid side chain allows for unique interactions and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)3-1-2-9-4-5-11-10(8-9)6-7-15-11/h4-5,8H,1-3,6-7H2,(H,13,14) |
Clave InChI |
PVDAXUSZNHTCHH-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)CCCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde](/img/structure/B8652761.png)








